molecular formula C16H20N2O4S2 B13582980 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide

4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide

Cat. No.: B13582980
M. Wt: 368.5 g/mol
InChI Key: YYGQCFRBGJXGDB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is an organic compound primarily used as an intermediate in the synthesis of various pharmaceuticals. It belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a benzene sulfonamide moiety, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, leading to bacterial growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is unique due to the presence of both the tert-butyl and sulfamoyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-sulfamoylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O4S2/c1-16(2,3)12-4-8-15(9-5-12)24(21,22)18-13-6-10-14(11-7-13)23(17,19)20/h4-11,18H,1-3H3,(H2,17,19,20)

InChI Key

YYGQCFRBGJXGDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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